molecular formula C13H17FN2O B12630349 N-(4-Fluorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine CAS No. 921208-38-0

N-(4-Fluorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine

Cat. No.: B12630349
CAS No.: 921208-38-0
M. Wt: 236.28 g/mol
InChI Key: IGXVJXJYQHXPKX-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine is a compound that belongs to the class of bicyclic amines. This compound is characterized by its unique structure, which includes a fluorophenyl group and a bicyclic nonane ring system. The presence of the fluorine atom in the phenyl ring imparts distinct chemical properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine typically involves the construction of the bicyclic nonane ring system followed by the introduction of the fluorophenyl group. One common method involves the reaction of a suitable bicyclic precursor with 4-fluoroaniline under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and the use of industrial-grade reagents and equipment to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted phenyl derivatives .

Scientific Research Applications

N-(4-Fluorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various enzymes and receptors, modulating their activity. The bicyclic nonane ring system provides structural stability and influences the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, including antimicrobial and antifungal activities.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one oximes: These compounds share a similar bicyclic structure but differ in the substituents on the phenyl rings.

    3-Azabicyclo[3.3.1]nonan-9-one derivatives: These compounds have a similar core structure but may lack the fluorophenyl group.

Uniqueness

N-(4-Fluorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to various molecular targets, making it a valuable compound in scientific research.

Properties

CAS No.

921208-38-0

Molecular Formula

C13H17FN2O

Molecular Weight

236.28 g/mol

IUPAC Name

N-(4-fluorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine

InChI

InChI=1S/C13H17FN2O/c14-9-1-3-10(4-2-9)15-11-5-12-7-17-8-13(6-11)16-12/h1-4,11-13,15-16H,5-8H2

InChI Key

IGXVJXJYQHXPKX-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2COCC1N2)NC3=CC=C(C=C3)F

Origin of Product

United States

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